

Quantitative Thermodynamic Data of UC-781 Complexation

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Compound Focus: UC-781

CAS No.: 178870-32-1

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The table below summarizes the thermodynamic parameters for **UC-781** complexation with different cyclodextrins, as determined by HPLC studies. A negative ΔG indicates a spontaneous process, and the data shows the process is **enthalpy-driven** ($|\Delta H| > |T\Delta S|$) for all cyclodextrins tested [1].

Cyclodextrin Type	Abbreviation	Complexation Constant ($K_{1:1}$, M^{-1})	ΔG (kJ/mol)	ΔH (kJ/mol)	$T\Delta S$ (kJ/mol)
Methyl- β -Cyclodextrin	M β CD	(Highest) [2]	-21.25	-32.37	-11.12
β -Cyclodextrin	β CD	(Intermediate) [1]	-20.59	-27.82	-7.23
Hydroxypropyl- β -Cyclodextrin	HP β CD	(Lowest) [2]	-19.87	-23.90	-4.03

The order of inclusion capacity is consistently **M β CD** > **β CD** > **HP β CD** [1] [2]. M β CD is most effective due to its expanded cavity from methyl substitution and enhanced hydrophobic character [2]. HP β CD's lower capacity may be due to steric hindrance from hydroxypropyl groups [1].

Experimental Protocols & Troubleshooting

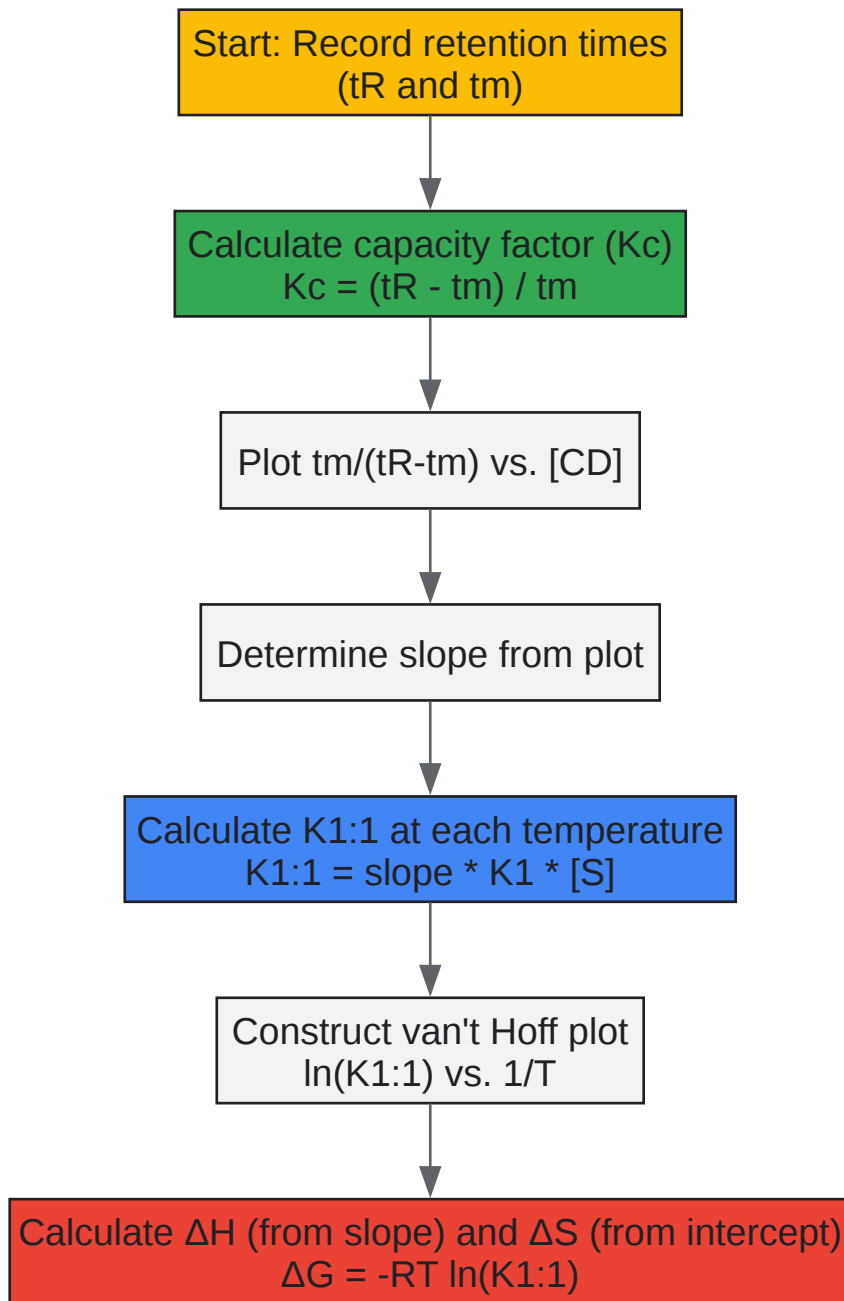
Here are detailed methodologies and solutions for common issues when studying **UC-781** cyclodextrin complexes.

Experiment 1: Determining Thermodynamic Parameters by HPLC

This protocol uses retention time shifts to calculate complexation constants and thermodynamic parameters [1].

- **Step 1: Mobile Phase Preparation.** Prepare mobile phases of acetonitrile and Milli-Q water in a **30:70 (v/v)** ratio. Add varying, known concentrations (e.g., 0-10mM) of the cyclodextrin being studied to a series of these mobile phase solutions [1].
- **Step 2: HPLC System Setup.**
 - **Column:** C8 reversed-phase column (e.g., 4.6 mm i.d. × 7.5 mm, 5 μm) [1].
 - **Detection:** UV absorbance at **300 nm** [1].
 - **Flow Rate:** **1.0 mL/min** [1].
 - **Temperature Control:** Use a water bath to maintain the column temperature at set points (e.g., 25°C, 37°C, 50°C) within ±0.1°C [1].
- **Step 3: Sample Analysis.** Dissolve UC781 in acetonitrile at ~3 μg/mL. Inject 10 μL of this solution into the HPLC system using each of the prepared mobile phases. Record the retention time (t_R) of UC781 and the retention time of an unretained marker (t_m) for each run [1].

The workflow for data calculation in this experiment is as follows:



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- **Troubleshooting Guide:**

- **Poor Peak Shape or Retention Time Drift:** Ensure the mobile phase is degassed and the column temperature is stabilized. Re-equilibrate the column with a new mobile phase for a longer period [1].
- **Inconsistent Complexation Constants:** Verify the purity and concentration of cyclodextrin stock solutions. Use a fresh, standardized UC781 stock solution to prevent solvent evaporation affecting concentration [1].

- **Low Signal-to-Noise Ratio at 300 nm:** Confirm the detector lamp energy and wavelength calibration. UV detection at **275 nm** is an alternative used in solubility studies [2].

Experiment 2: Phase Solubility Studies

This method evaluates the solubility enhancement and calculates the complexation constant under equilibrium conditions [2].

- **Step 1: Complex Preparation.** Add an excess amount of UC781 (e.g., 1-2 mg) to sealed vials containing 1 mL of distilled water with a range of cyclodextrin concentrations (e.g., 0 to 0.52 M). Perform all samples in triplicate [2].
- **Step 2: Equilibration.** Shake the vials on a horizontal rotary shaker at a low speed (~50 rpm) at **ambient temperature (25°C) for 7 days** to reach equilibrium [2].
- **Step 3: Sample Analysis.** Filter the solutions through a **0.45 µm nylon filter** to remove undissolved drug. Analyze the concentration of dissolved UC781 in the filtrate using a validated HPLC method (e.g., C18 column, acetonitrile/water 75:25 v/v mobile phase, detection at 275 nm) [2].
- **Step 4: Data Calculation.** Plot the concentration of dissolved UC781 versus the concentration of cyclodextrin. For A_L -type (linear) diagrams, calculate the complexation constant $K_{1:1}$ using the formula: $K_{1:1} = \text{Slope} / [S_0 * (1 - \text{Slope})]$, where S_0 is the intrinsic solubility of UC781 without cyclodextrin [2].

Key Technical Insights for Researchers

- **Enthalpy-Driven Process:** The complexation is primarily driven by favorable enthalpy changes (ΔH), suggesting strong non-covalent interactions like van der Waals forces and hydrogen bonding within the cyclodextrin cavity. The negative entropy change ($T\Delta S$) indicates a loss of degrees of freedom upon complex formation [1].
- **Enhanced Bioactivity:** The formation of an inclusion complex is not just about solubility. The **UC781/HP β CD complex showed a 30-fold increase** in inhibitory potency in an in vitro HIV-1 reverse transcriptase inhibition assay compared to UC781 alone [2].
- **Alternative Modeling Approach:** For deeper insights, **Molecular Dynamics (MD) simulations** are a powerful tool. Recommended force field combinations are **GAFF for the drug + Glycam06 for native cyclodextrins** or **GAFF + q4md-CD for derivatized cyclodextrins** [3].

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References

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